molecular formula C29H29N3O4 B302365 N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide

N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide

Cat. No. B302365
M. Wt: 483.6 g/mol
InChI Key: HICWYLQIQASCBY-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMAPT is a small molecule inhibitor of the transcription factor NF-κB, which is known to play a key role in the development and progression of many types of cancer.

Mechanism of Action

N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide works by inhibiting the transcription factor NF-κB, which is known to play a key role in the development and progression of many types of cancer. NF-κB is involved in the regulation of genes that control cell proliferation, apoptosis, and inflammatory responses. By inhibiting NF-κB, N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide can induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have antioxidant properties. N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide is that it is a small molecule that can be easily synthesized in the laboratory. This makes it a useful tool for studying the role of NF-κB in cancer and other diseases. However, one limitation of N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide is that it can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are a number of potential future directions for research on N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide. One area of interest is in the development of more effective formulations of N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide that can be used in clinical trials. Another area of interest is in the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide. Finally, there is interest in exploring the potential of N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide as a treatment for other diseases beyond cancer, such as inflammatory and neurodegenerative diseases.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide can be synthesized using a multistep process that involves the reaction of 3,4-dimethylphenylamine with various reagents to form the intermediate compounds. The final step involves the reaction of the intermediate with 2-ethoxy-4-iodoanisole to yield N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide has been studied extensively for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide

Molecular Formula

C29H29N3O4

Molecular Weight

483.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C29H29N3O4/c1-5-35-27-17-22(16-25-21(4)31-32(29(25)34)24-9-7-6-8-10-24)12-14-26(27)36-18-28(33)30-23-13-11-19(2)20(3)15-23/h6-17H,5,18H2,1-4H3,(H,30,33)/b25-16+

InChI Key

HICWYLQIQASCBY-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)NC4=CC(=C(C=C4)C)C

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)NC4=CC(=C(C=C4)C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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